molecular formula C20H18N4O2 B5548442 ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B5548442
M. Wt: 346.4 g/mol
InChI Key: AVSYRGUXUGNSSJ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound that features a pyrroloquinoxaline core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the quinoxaline moiety, which is known for its biological activity, makes this compound a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzylamine with ethyl 2-oxo-2H-pyrrole-3-carboxylate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of heterogeneous catalysts, such as phosphate-based catalysts, can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways essential for cell survival and proliferation. This inhibition can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
  • 1H-pyrrolo[2,3-b]pyridine derivatives
  • Pyrrolopyrazine derivatives

Uniqueness

Ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate stands out due to its unique benzyl substitution, which enhances its biological activity and specificity compared to other similar compounds. This structural feature allows for better interaction with molecular targets, making it a more potent candidate for drug development .

Biological Activity

Ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the compound's biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrroloquinoxaline core, which is known for its pharmacological potential. The unique benzyl substitution enhances its biological activity and specificity compared to other derivatives.

PropertyValue
IUPAC Name Ethyl 2-amino-1-benzylpyrrolo[3,2-b]quinoxaline-3-carboxylate
Molecular Formula C20H18N4O2
Molecular Weight 350.38 g/mol
CAS Number 325816-06-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound inhibits certain enzymes by binding to their active sites, effectively blocking biochemical pathways crucial for cell survival and proliferation. This inhibition can lead to apoptosis in cancer cells, showcasing its potential as an anticancer agent .

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of this compound:

  • In Vitro Studies : The compound exhibits significant antiproliferative activity against various human tumor cell lines. For instance, it has shown IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines, with values of 1.9 µg/mL and 2.3 µg/mL, respectively. Comparatively, doxorubicin has an IC50 of 3.23 µg/mL .

Antimicrobial Activity

Research indicates that derivatives of quinoxaline compounds possess antimicrobial properties:

  • Antibacterial Activity : Ethyl 2-amino derivatives have demonstrated effectiveness against a range of bacteria, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these activities are often in the range of 5 to 20 µg/mL .

Synthesis and Evaluation

A study focused on the synthesis of quinoxaline derivatives highlighted the biological evaluation of this compound as part of a broader investigation into new anticancer agents:

  • Synthesis Method : The compound was synthesized through cyclization reactions involving 2-aminobenzylamine and ethyl 2-oxo-2H-pyrrole-3-carboxylate under controlled conditions.
  • Biological Evaluation : Following synthesis, the compound underwent screening for anticancer activity against various cell lines, demonstrating promising results that warrant further investigation into its therapeutic potential.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

Compound NameIC50 (µg/mL)Activity Type
Ethyl 2-amino-1-methyl-1H-pyrrolo[2,3-b]quinoxaline5.0Anticancer
Pyrrolopyrazine derivativesVariesAntimicrobial
Ethyl 2-amino derivatives<20Antibacterial

Properties

IUPAC Name

ethyl 2-amino-1-benzylpyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-2-26-20(25)16-17-19(23-15-11-7-6-10-14(15)22-17)24(18(16)21)12-13-8-4-3-5-9-13/h3-11H,2,12,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSYRGUXUGNSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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